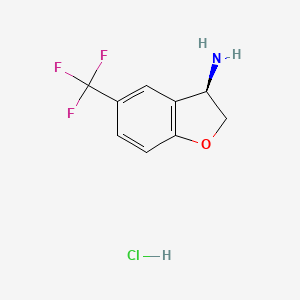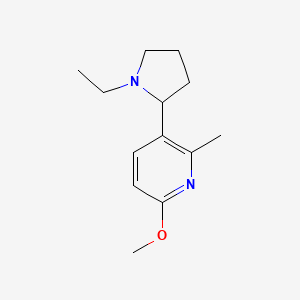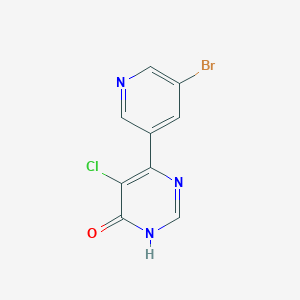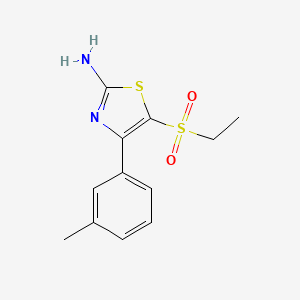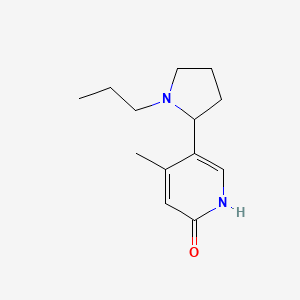
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound features a pyridine ring substituted with a pyrrolidine ring and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure and purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one.
Reduction: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine: Similar structure but with a reduced pyridine ring.
Uniqueness
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is unique due to its combination of a pyridine ring with a pyrrolidine ring and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs .
Properties
CAS No. |
1352496-37-7 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
InChI Key |
ZFEMYJOQQHGSKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CNC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



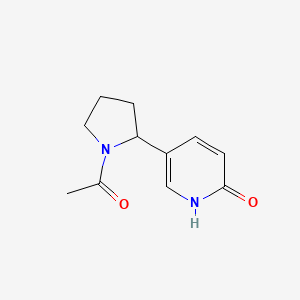
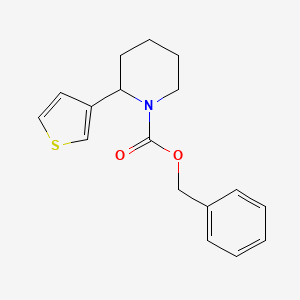
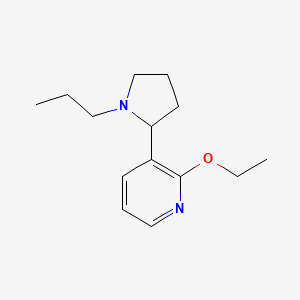


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
